Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Medicinal chemistry Scaffold-based drug discovery DPP-4 inhibition

tert-Butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263379-01-6; also named cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester) is a chiral, sp³-rich bicyclic γ-lactam building block with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹. The compound features a cis-fused pyrrolidine–cyclobutane bicyclo[3.2.0]heptane core with the nitrogen atom at the 2-position (ring junction), a ketone at the 7-position on the cyclobutane ring, and an N-Boc protecting group.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B8051229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1C(=O)C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3
InChIKeyILMIVCFTQLIRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate: Core Identity and Procurement Baseline


tert-Butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263379-01-6; also named cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester) is a chiral, sp³-rich bicyclic γ-lactam building block with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹ [1]. The compound features a cis-fused pyrrolidine–cyclobutane bicyclo[3.2.0]heptane core with the nitrogen atom at the 2-position (ring junction), a ketone at the 7-position on the cyclobutane ring, and an N-Boc protecting group [1]. Its defined (1S,5S) stereochemistry, computed XLogP of 1.1, topological polar surface area of 46.6 Ų, and an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.818) position it as a conformationally constrained intermediate for drug discovery programs targeting DPP-4, complement factor D, and NS5A [1][2].

Why Generic Substitution of Tert-Butyl 7-Oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Fails: Regioisomeric and Stereochemical Traps


Although multiple tert-butyl oxo-azabicyclo[3.2.0]heptane-carboxylate isomers share the identical molecular formula (C₁₁H₁₇NO₃, MW 211.26), they are not functionally interchangeable. The nitrogen position (2-aza vs. 3-aza) fundamentally alters the exit vector geometry of the bicyclic scaffold, which has been shown to drive differential target recognition: 2-azabicyclo[3.2.0]heptane derivatives have been specifically evaluated as inhibitors of DPP-4, complement factor D, and NS5A , whereas 3-azabicyclo[3.2.0]heptane derivatives have been directed toward dopaminergic and GABAergic targets [1][2]. Furthermore, the (1S,5S) defined stereochemistry of the target compound contrasts with the undefined or racemic stereochemistry of many commercial 3-aza analogs, introducing unacceptable ambiguity in SAR studies and asymmetric synthesis campaigns [3][4]. Even among 2-aza congeners, the [3.2.0] ring system (pyrrolidine–cyclobutane) differs in conformational constraint, lipophilicity (ΔLogP ~0.5 vs. the 3-aza isomer), and hydrogen-bonding presentation from the [2.2.1] analog, making blind substitution a source of irreproducible results [4][5].

Quantitative Differentiation Evidence for Tert-Butyl 7-Oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Versus Closest Analogs


Regioisomeric Nitrogen Positioning: 2-Aza vs. 3-Aza Scaffold Target Engagement Profile

The target compound places the nitrogen atom at the 2-position (ring junction of the pyrrolidine–cyclobutane system), classifying it as a 2-azabicyclo[3.2.0]heptane. This regioisomer has been explicitly reported in peer-reviewed literature as the scaffold for inhibitors of dipeptidyl peptidase-4 (DPP-4), complement factor D, and nonstructural protein 5A (NS5A) . In contrast, the 3-aza regioisomer (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, CAS 663172-80-3), which positions nitrogen in the cyclobutane ring, has been directed toward dopaminergic receptor ligands and GABA analogs—entirely distinct target classes [1][2]. The 2-aza scaffold provides two exit vectors from the pyrrolidine nitrogen and the cyclobutane ring, a geometry that the Mykhailiuk group has characterized as enabling 'conformationally restricted analogue of proline' synthesis and isosteric replacement of piperidine rings [3]. No literature report exists demonstrating that the 3-aza isomer can substitute into the same DPP-4 or complement factor D pharmacophore models with retained activity.

Medicinal chemistry Scaffold-based drug discovery DPP-4 inhibition Complement factor D NS5A

Stereochemical Definition: (1S,5S) Defined vs. Undefined Racemic Comparators

The target compound (CAS 1263379-01-6) possesses two defined atom stereocenters at positions 1 and 5 [(1S,5S) configuration], as verified by PubChem and vendor Certificate of Analysis data [1]. In contrast, the closest 3-aza regioisomer (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, CAS 663172-80-3) is catalogued in PubChem with zero defined atom stereocenters and two undefined atom stereocenters, indicating that the commercially supplied material is either racemic or of unspecified absolute configuration [2]. Similarly, the [2.2.1] bicyclic analog (CAS 860265-67-4) also carries zero defined and two undefined stereocenters [3]. For programs requiring enantiopure intermediates—such as asymmetric synthesis of DPP-4 inhibitors or peptidomimetic NS5A agents where stereochemistry at the ring junction is critical for target binding—the use of undefined-stereochemistry material introduces the risk of diastereomeric impurity that can confound biological assay interpretation and downstream crystallization.

Asymmetric synthesis Chiral building blocks Stereochemical integrity SAR studies

Lipophilicity Differential: XLogP 1.1 vs. 0.6 for 3-Aza Regioisomer

The computed XLogP3-AA value for the target compound is 1.1, indicating moderate lipophilicity suitable for balancing membrane permeability with aqueous solubility [1]. The 3-aza regioisomer (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, CAS 663172-80-3) has a computed XLogP3-AA of 0.6—a difference of ΔLogP = 0.5 log units [2]. In medicinal chemistry, a ΔLogP of 0.5 is considered practically significant: the Lovering et al. analysis of clinical success rates demonstrated that each unit increase in logP corresponds to measurable shifts in ADME profile, and that logP differences of this magnitude can alter membrane permeability by approximately 3- to 5-fold based on the pH-partition hypothesis [3]. The [2.2.1] bicyclic analog (CAS 860265-67-4) exhibits XLogP3-AA = 1.2, nearly identical to the target compound, confirming that the lipophilicity difference between the target and the 3-aza isomer is driven primarily by nitrogen position rather than the bicyclic ring system alone [4]. The 5-methyl analog (CAS 1263378-51-3), with an additional methyl group (C₁₂H₁₉NO₃, MW 225.28), introduces increased steric bulk and altered lipophilicity, further differentiating it from the target compound .

Lipophilicity Membrane permeability ADME optimization Physicochemical property

Fraction sp³ (Fsp³) = 0.818: Three-Dimensional Character and Clinical Developability Correlation

The target compound exhibits an Fsp³ value of 0.818 (9 out of 11 carbon atoms are sp³-hybridized), as reported in vendor physicochemical characterization data . This places it among highly saturated bicyclic building blocks, significantly exceeding the average Fsp³ of 0.36 for discovery-phase compounds and 0.47 for marketed drugs reported by Lovering et al. in their landmark analysis of clinical success correlates [1]. The Lovering study demonstrated that increasing Fsp³ correlates with higher probability of clinical advancement: compounds progressing from Phase I to marketed drugs showed statistically significant increases in mean Fsp³ [1]. While direct Fsp³ data for the 3-aza comparator (CAS 663172-80-3) is not independently published, its identical molecular formula (C₁₁H₁₇NO₃) implies the same Fsp³ value; however, the target compound's combination of high Fsp³ with defined (1S,5S) stereochemistry and a 2-aza-mediated exit vector geometry provides a differentiated profile for library design. The tert-butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate analog (CAS 1427358-74-4, C₁₂H₁₉NO₃) has a reported Fsp³ of 0.833 [2], which is comparable, but its larger 6,4-ring system and 3-aza nitrogen placement result in different conformational constraints and exit vector spacing.

Fsp³ Drug-likeness Clinical success probability Saturated building blocks Escape from flatland

Cambridge Structural Database and Exit Vector Geometry: Scaffold Distinction for Structure-Based Design

The 2-azabicyclo[3.2.0]heptane scaffold has been characterized by exit vector plot (EVP) analysis in the recent study by Druzhenko et al. (2025), which evaluated its potential for isosteric replacement of piperidine rings in medicinal chemistry [1]. The 2-aza-[3.2.0] scaffold presents two geometrically distinct exit vectors from the pyrrolidine nitrogen and the cyclobutane ring, with angular relationships that differ from both the 3-aza-[3.2.0] isomer and the [2.2.1] bicyclic analog. The SciFinder-indexed review notes that the 2-azabicyclo[3.2.0]heptane framework 'is virtually absent from MedChem libraries due to a paucity of synthetic methods for its preparation,' making the target compound, as a readily available building block with established synthetic accessibility, a strategic entry point to under-explored three-dimensional chemical space [2]. The Druzhenko (2018) synthesis demonstrates that 2-azabicyclo[3.2.0]heptanes can serve as conformationally restricted proline analogs (2,3-ethanoproline), a property not shared by the 3-aza regioisomer, which has been developed for different conformational locking applications such as GABA analogs [3].

Exit vector plot Conformational analysis Structure-based drug design Isosteric replacement

Commercial Purity and Vendor Certification: 98% Enantiopure vs. 95–97% Racemic/Unspecified

The target compound is commercially available from Fluorochem (Product Code F734285) at 98% purity with defined (1S,5S) stereochemistry, supported by batch-specific Certificate of Analysis documentation . It is also listed by CymitQuimica (Biosynth brand) at ≥95% purity and by AKSci at 95% purity . In contrast, the 3-aza regioisomer (CAS 663172-80-3) is typically offered at 97% purity with racemic or unspecified stereochemistry (e.g., Aladdin, CalpacLab) . The 5-methyl-2-aza analog (CAS 1263378-51-3) is available at 97% purity (MolCore) . The combination of 98% chemical purity with defined (1S,5S) absolute configuration from Fluorochem provides a procurement advantage for programs requiring both high chemical and enantiomeric purity without additional chiral resolution steps.

Chemical procurement Purity specification Vendor qualification Chiral purity

Optimal Application Scenarios for Tert-Butyl 7-Oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization Requiring Stereochemically Defined 2-Aza-[3.2.0] Scaffolds

Research programs targeting dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes can leverage this compound as an enantiopure (1S,5S) building block for constructing 2-cyano-pyrrolidine α-amino amide inhibitors, a chemotype for which the 2-azabicyclo[3.2.0]heptane scaffold has been explicitly validated . The defined stereochemistry at the ring junction is critical for reproducing the DPP-4 inhibitory conformation, and the N-Boc protecting group enables orthogonal functionalization strategies. Procurement of the 3-aza regioisomer would direct the program toward dopamine or GABA receptor space instead, as documented by the distinct target class associations of the two regioisomers [1][2].

Piperidine Isosteric Replacement in sp³-Rich Fragment Library Synthesis

The 2-azabicyclo[3.2.0]heptane core has been characterized as an effective saturated isostere of rigidified piperidine rings, making this compound a strategic entry point for fragment-based drug discovery programs seeking to escape aromatic flatland [1]. With Fsp³ = 0.818—more than double the industry discovery-phase average of 0.36—this building block directly addresses the Lovering et al. recommendation to increase molecular complexity and saturation for improved clinical developability [2]. The exit vector geometry, validated by EVP analysis, offers a distinct three-dimensional substitution pattern compared to both the 3-aza regioisomer and the [2.2.1] bicyclic analog .

Complement Factor D and NS5A Inhibitor Development Requiring Enantiopure Pyrrolidine–Cyclobutane Cores

Peer-reviewed literature has identified the 2-azabicyclo[3.2.0]heptane scaffold as the core of inhibitors evaluated against complement factor D (implicated in autoimmune and inflammatory diseases) and hepatitis C virus NS5A protein . The (1S,5S) stereochemistry is essential for these applications because the ring junction configuration directly influences the spatial presentation of pharmacophoric elements to the target protein binding site. The 98% enantiopure material from Fluorochem eliminates the need for chiral separation steps, enabling direct incorporation into parallel synthesis workflows [1]. The 0.5 log unit higher lipophilicity compared to the 3-aza isomer may also be advantageous for accessing hydrophobic binding pockets in these protein targets [2].

Conformationally Constrained Proline Analog Synthesis for Peptidomimetic Chemistry

The Druzhenko et al. (2018) synthesis explicitly demonstrates the utility of 2-azabicyclo[3.2.0]heptanes as precursors to 2,3-ethanoproline—a conformationally restricted proline analog . The target compound, with its 7-oxo ketone and N-Boc protection, provides a direct entry point to this peptidomimetic chemistry. The defined (1S,5S) stereochemistry ensures that downstream peptide bond geometry constraints are predictable and reproducible, a feature not available from racemic 3-aza or undefined-stereochemistry [2.2.1] analogs. The combination of high Fsp³ (0.818) and two defined stereocenters makes this compound particularly suited for exploring conformational effects on peptide backbone geometry and target binding affinity.

Quote Request

Request a Quote for Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.